6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one
Overview
Description
6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one, also known as coumarin, is a natural compound found in many plants, including tonka beans, sweet clover, and cinnamon. It has a distinct aroma and is commonly used in perfumes, cosmetics, and flavorings. Coumarin has also been the subject of scientific research due to its potential health benefits.
Scientific Research Applications
Antiproliferative Agent in Cancer Research
This compound has been studied for its potential as an antiproliferative agent . It exhibits significant activity against multi-drug resistant cancer cell lines, making it a candidate for cancer therapy. The compound’s ability to induce apoptosis in cancer cells, particularly MDA-MB-231, at low micromolar concentrations, suggests its role in inhibiting cancer cell proliferation .
Antioxidant Properties in Food Chemistry
The hydroxyl groups in the compound contribute to its antioxidant properties, which are crucial in the Maillard reaction—a chemical reaction that occurs in food during thermal processing. This reaction is significant for the flavor and color development in cooked foods. The compound’s ability to scavenge free radicals like ABTS˙+, DPPH, and galvinoxyl radical underlines its potential as a natural antioxidant .
Antibacterial Effects in Microbial Studies
Benzopyran derivatives, including this compound, have shown a broad spectrum of antibacterial effects. They have been effective against various bacteria such as Staphylococcus epidermidis , Staphylococcus aureus , and Bacillus cereus . This positions them as potential lead compounds for the development of new antibacterial drugs .
Anti-Infective Potential Against Fungal Infections
In the context of microbial infections, this compound has demonstrated the ability to arrest the cell cycle in Candida albicans at the S and G2/M phase. This indicates its potential use as an anti-infective agent, particularly against fungal pathogens .
properties
IUPAC Name |
6-hydroxy-4,4-dimethyl-3H-chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-10(13)14-9-4-3-7(12)5-8(9)11/h3-5,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYURFSTLUGMPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC2=C1C=C(C=C2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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